REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CC(C)=O>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2C=CC=NC2=C(C=C1)O
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
443 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
229 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
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stirred for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 5 liter 4-necked flask equipped with a mechanical stirrer
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Type
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ADDITION
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Details
|
thermometer, addition funnel
|
Type
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TEMPERATURE
|
Details
|
refluxing condenser
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Type
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TEMPERATURE
|
Details
|
The resulting slurry was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
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12 h
|
Type
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FILTRATION
|
Details
|
The reaction mass was filtered through hyflo bed
|
Type
|
CUSTOM
|
Details
|
after completion of reaction
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Type
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WASH
|
Details
|
washed with hot ethyl acetate (300 ml)
|
Type
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DISTILLATION
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Details
|
The clear filtrate was distilled out completely at 55-60° C. under high vacuum
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in acetone (300 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25-30° C.
|
Type
|
TEMPERATURE
|
Details
|
chilled further to 0-5° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2C=CC=NC2=C(C=C1)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |